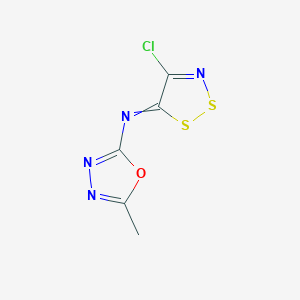
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is a heterocyclic compound that features a unique combination of oxadiazole and dithiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxadiazole and dithiazole moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 5-methyl-1,3,4-oxadiazole ring. This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the Dithiazole Ring: The next step involves the formation of the dithiazole ring. This can be accomplished by reacting a suitable thioamide with a chlorinating agent, such as phosphorus pentachloride, to form the dithiazole ring.
Coupling of the Rings: The final step involves coupling the oxadiazole and dithiazole rings. This can be achieved by reacting the oxadiazole derivative with the dithiazole derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and high yield.
化学反応の分析
Types of Reactions
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the dithiazole ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atoms in the dithiazole ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Typical conditions involve the use of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the dithiazole ring.
科学的研究の応用
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs, particularly due to its unique heterocyclic structure and potential biological activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving sulfur-containing heterocycles.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
5-methyl-1,3,4-oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Dithiazole derivatives: Compounds with similar dithiazole rings but different substituents.
Uniqueness
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)-5-dithiazolimine is unique due to the combination of oxadiazole and dithiazole rings in its structure. This combination imparts unique chemical and biological properties that are not found in compounds with only one of these rings. The presence of the chlorine atom also adds to its reactivity and potential for further derivatization.
特性
分子式 |
C5H3ClN4OS2 |
|---|---|
分子量 |
234.7 g/mol |
IUPAC名 |
4-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)dithiazol-5-imine |
InChI |
InChI=1S/C5H3ClN4OS2/c1-2-8-9-5(11-2)7-4-3(6)10-13-12-4/h1H3 |
InChIキー |
QXJVAZJQJDPXQL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(O1)N=C2C(=NSS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B10768692.png)
![2-[5-[[3-(4-Methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10768701.png)
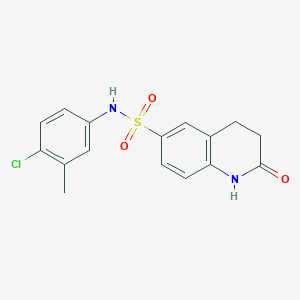
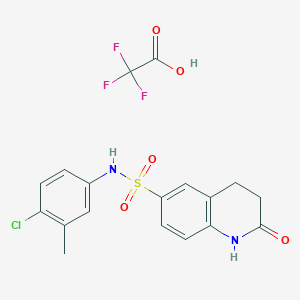

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
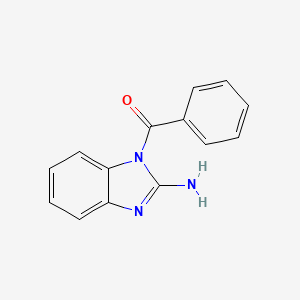
![4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B10768728.png)
![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)

![6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768744.png)
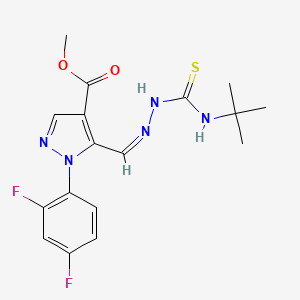
![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)
